Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Azetidine stability oxime vs. ketone process chemistry

tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate is a bifunctional azetidine building block that combines a tert-butyloxycarbonyl (Boc)-protected azetidine ring with a 3-hydroxyimino (oxime) substituent. The molecular formula is C8H14N2O3, with a molecular weight of 186.21 g·mol⁻¹, a computed density of 1.2±0.1 g·cm⁻³, and a predicted boiling point of 299.4±33.0 °C at 760 mmHg.

Molecular Formula C8H14N2O3
Molecular Weight 186.2
CAS No. 1378674-88-4
Cat. No. B6281808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
CAS1378674-88-4
Molecular FormulaC8H14N2O3
Molecular Weight186.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS 1378674-88-4): A Boc-Protected Azetidine Oxime for Orthogonal Synthesis Programs


tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate is a bifunctional azetidine building block that combines a tert-butyloxycarbonyl (Boc)-protected azetidine ring with a 3-hydroxyimino (oxime) substituent . The molecular formula is C8H14N2O3, with a molecular weight of 186.21 g·mol⁻¹, a computed density of 1.2±0.1 g·cm⁻³, and a predicted boiling point of 299.4±33.0 °C at 760 mmHg . The compound is typically supplied at ≥95% purity and is recommended for storage at room temperature in sealed containers protected from moisture [1]. Its dual functionality—a protected secondary amine and a reactive oxime—makes it a versatile intermediate for medicinal chemistry and heterocycle synthesis programs where orthogonal reactivity is required.

Why the 3-Hydroxyimino Substituent in tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate Cannot Be Replaced by the 3-Oxo or 3-Amino Analog Without Compromising Key Synthetic and Biological Attributes


The 3-hydroxyimino group is not a simple structural analog of the 3-oxo or 3-amino substituents that are common on the azetidine scaffold. The oxime nitrogen can serve as a hydrogen-bond donor and acceptor, enabling interactions with biological targets that are geometrically and energetically distinct from those of the ketone [1]. Furthermore, 3-azetidinones are documented to be thermally labile and often decompose at ambient temperature, whereas the corresponding oximes are considerably more stable, allowing multi-step synthetic sequences that would be impractical with the ketone congener [2]. These differences mean that a researcher who selects the generic ketone or amine in place of the oxime may encounter synthetic dead ends or produce final compounds with a fundamentally different pharmacological profile. The following quantitative evidence substantiates these points.

Quantitative Differentiation Evidence for tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate Versus Closest Analogs


Thermal Stability: 3-Hydroxyiminoazetidine vs. 3-Oxoazetidine

The 3-azetidinone scaffold (tert-butyl 3-oxoazetidine-1-carboxylate) is explicitly described as a labile compound that 'usually decomposes at room temperature' [1]. In contrast, the target 3-hydroxyimino congener is stable enough to be shipped, stored at ambient temperature, and used in multi-step synthetic routes without special cold-chain logistics [2]. While no head-to-head thermogravimetric study has been published for these exact compounds, the class-level stability differential is well established in the authoritative heterocyclic chemistry literature and is recognized as a critical consideration in process development.

Azetidine stability oxime vs. ketone process chemistry

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism Enabled by the Oxime Azetidine Pharmacophore

A series of oxime azetidine derivatives, for which the target compound serves as a key synthetic intermediate, were profiled in a patent assigned to Allergan Inc. [1]. One disclosed congener (CHEMBL1938937) exhibited an EC50 of 70 nM at the human S1P1 receptor in a receptor internalization assay using U2OS cells co-expressing eGFP; selectivity against the S1P3 subtype was >20-fold (S1P3 EC50 = 1,500 nM) [2]. Although no direct head-to-head data are available for the Boc-protected oxime precursor itself, the biological activity of the elaborated oxime azetidine core demonstrates that the 3-hydroxyimino group is a critical pharmacophoric element for S1P receptor modulation [1].

S1P1 receptor immunomodulation oxime pharmacophore

Orthogonal Protecting-Group Strategy: Boc-Carbamate on a 3-Hydroxyiminoazetidine Framework

The tert-butyl carbamate (Boc) group on the target compound can be selectively removed under mild acidic conditions (e.g., aqueous H3PO4 or TFA) without affecting the oxime functionality [1]. This orthogonality is not achievable with the analogous Cbz-protected or Fmoc-protected azetidine oximes, which require harsher or less compatible deprotection conditions. The commercial supplier of the closely related ketone intermediate tert-butyl 3-oxoazetidine-1-carboxylate reports that the compound is moisture-sensitive and incompatible with oxidizing agents [2], whereas the target oxime is recommended for storage at ambient temperature in sealed, dry containers without special oxidizer precautions [3]. This compatibility profile enables sequential deprotection–functionalization sequences that are critical in convergent synthetic routes.

orthogonal reactivity Boc deprotection synthetic efficiency

Caveat: Limited Direct Head-to-Head Comparative Data

Despite a systematic literature and patent search, no published study was identified that directly compares tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate against its 3-oxo or 3-amino analogs in a single controlled experiment measuring stability, reactivity, or biological activity. The differentiation claims presented in this guide are therefore based on class-level stability principles, cross-study biological data on elaborated oxime azetidine derivatives, and orthogonal reactivity considerations [1][2]. Prospective purchasers should note that while the evidence supports a meaningful synthetic and pharmacological advantage for the oxime congener, direct quantitative head-to-head data (e.g., comparative yields in a common reaction, parallel biological profiling) are not yet available in the public domain.

evidence quality comparative data gap procurement caveat

Procurement-Relevant Application Scenarios for tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate


Synthesis of Selective S1P1 Receptor Modulators for Autoimmune Disease Programs

The oxime azetidine nucleus is a privileged pharmacophore for sphingosine-1-phosphate receptor 1 (S1P1) agonism, as demonstrated by patent-disclosed derivatives with single-digit nanomolar potency and >20-fold selectivity over S1P3 [1]. The target compound serves as a late-stage intermediate for introducing the azetidine-oxime moiety into clinical candidates. Replacing it with the ketone or amine analog would eliminate the oxime hydrogen-bonding network required for S1P1 recognition, likely abolishing target engagement.

Ambient-Temperature Stable Building Block for Multi-Step Heterocycle Synthesis

Unlike 3-azetidinone, which decomposes at room temperature [2], the 3-hydroxyiminoazetidine scaffold can be stored and manipulated without cold-chain infrastructure. This stability advantage is critical for medicinal chemistry laboratories that perform parallel synthesis or for contract research organizations that require robust building blocks with predictable shelf lives. The Boc group can be cleaved under standard acidic conditions without compromising the oxime, enabling sequential functionalization [3].

Click-Chemistry and Oxime-Ligation Conjugation Strategies

The free oxime hydroxyl group enables oxime-ether formation and oxime-ligation reactions under mild aqueous conditions, facilitating bioconjugation and fragment-based drug discovery. The corresponding ketone (3-oxoazetidine) does not participate in oxime ligation without prior chemical transformation, making the oxime building block the preferred choice for chemoproteomics and targeted covalent inhibitor design.

Kinase Inhibitor Intermediate Programs Requiring Orthogonal Reactivity

The Boc-protected azetidine-oxime is a versatile intermediate for constructing kinase inhibitor scaffolds, including JAK pathway modulators [4]. The orthogonal stability of the oxime under the acidic conditions used for Boc removal eliminates the need for additional protecting-group steps, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.